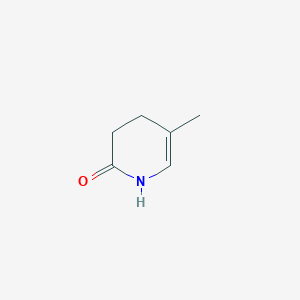![molecular formula C8H8ClN5O B14354130 Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate CAS No. 92385-17-6](/img/no-structure.png)
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate is a chemical compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate typically involves the condensation of appropriate hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions. One common method involves the use of iron (III) chloride as an oxidizing agent. The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidines.
Applications De Recherche Scientifique
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Biology: It has shown promise in neuroprotective and anti-neuroinflammatory applications.
Pharmaceuticals: The compound’s unique structure and biological activities make it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits kinase inhibitory activities and has been studied for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antibacterial, antiviral, and anticancer activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has been explored for its antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable candidate for further research and development in various scientific fields.
Propriétés
| 92385-17-6 | |
Formule moléculaire |
C8H8ClN5O |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
ethyl N-(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate |
InChI |
InChI=1S/C8H8ClN5O/c1-2-15-5-11-6-7(9)10-3-14-4-12-13-8(6)14/h3-5H,2H2,1H3 |
Clé InChI |
MTLZMIMTHNMUMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NC1=C(N=CN2C1=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
